

# An In-depth Technical Guide to 4-(Methylthio)thiophenol: Structure, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Methylthio)thiophenol

Cat. No.: B072300

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This technical guide provides a comprehensive overview of **4-(Methylthio)thiophenol** (CAS No. 1122-97-0), a bifunctional organosulfur compound of significant interest in chemical synthesis, drug discovery, and materials science. This document delves into its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, offering valuable insights for researchers, chemists, and professionals in related fields.

## Molecular Structure and Identification

**4-(Methylthio)thiophenol**, also known as 4-mercaptothioanisole, possesses a unique molecular architecture featuring a benzene ring substituted with both a thiol (-SH) and a methylthio (-SCH<sub>3</sub>) group at the para position.<sup>[1][2]</sup> This structure imparts a combination of nucleophilic and redox-active properties, making it a versatile building block in organic synthesis.

The key identifiers for this compound are:

- Chemical Name: **4-(Methylthio)thiophenol**<sup>[3]</sup>
- CAS Number: 1122-97-0<sup>[4]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>8</sub>S<sub>2</sub><sup>[4]</sup>
- Molecular Weight: 156.27 g/mol

- InChI Key: KYMOWQQIZINTJZ-UHFFFAOYSA-N[4]
- SMILES: CSc1ccc(S)cc1

Caption: Chemical structure of **4-(Methylthio)thiophenol**.

## Physicochemical Properties

A summary of the key physical and chemical properties of **4-(Methylthio)thiophenol** is presented in the table below.

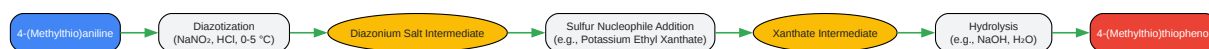
Property	Value	Source(s)
Appearance	Clear, colorless to light yellow liquid or solid	[2][5]
Melting Point	19-23 °C	[3][5][6]
Boiling Point	252.9 ± 23.0 °C at 760 mmHg; 116-117 °C at 3 mmHg	[5][6]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[6]
Flash Point	>110 °C (>230 °F)	[5]
Refractive Index	1.6530	[3][5]
pKa	6.37 ± 0.10 (Predicted)	[5]
LogP	2.69720	[3]

## Synthesis of 4-(Methylthio)thiophenol

Several synthetic routes to **4-(Methylthio)thiophenol** have been reported. A common and effective method involves the electrophilic aromatic substitution of a starting phenol with a sulfur-containing electrophile. For instance, the synthesis of the related compound 4-(methylthio)phenol can be achieved by reacting phenol with dimethyl disulfide in the presence of a strong acid catalyst like sulfuric acid.[1][7] A similar principle can be applied to generate **4-(Methylthio)thiophenol**, often starting from 4-(methylthio)aniline via diazotization followed by reaction with a sulfur source.[1]

Another versatile approach is the nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction, where a suitable leaving group on an aromatic ring is displaced by a sulfur nucleophile.[1]

Below is a generalized workflow for the synthesis of thiophenols from anilines, a common strategy for producing compounds like **4-(Methylthio)thiophenol**.



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Caption: Generalized synthetic workflow for **4-(Methylthio)thiophenol**.

A detailed experimental protocol for a related synthesis, the preparation of N-(4-chloro-3-mercaptophenyl)picolinamide, highlights the key steps often involved in generating substituted thiophenols.[8] While not a direct synthesis of the title compound, it illustrates the reduction of a nitro group to an aniline and the subsequent manipulation of sulfur-containing functionalities.[8]

## Chemical Reactivity and Mechanistic Insights

The reactivity of **4-(Methylthio)thiophenol** is governed by its two sulfur-containing functional groups.

- **Thiol Group (-SH):** The thiol group is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile. This allows for a variety of reactions, including alkylation, acylation, and addition to electrophiles. The thiol is also susceptible to oxidation, readily forming the corresponding disulfide, bis(4-(methylthio)phenyl) disulfide, in the presence of mild oxidizing agents like air or halogens.[1] This dimerization is a reversible process.
- **Methylthio Group (-SCH<sub>3</sub>):** The methylthio group is less reactive than the thiol but can undergo oxidation under controlled conditions. For example, treatment with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the methylthio group into a methylsulfinyl (-S(O)CH<sub>3</sub>) or, with stronger oxidation, a methylsulfonyl (-SO<sub>2</sub>CH<sub>3</sub>) group.[1][9] These transformations significantly alter the electronic properties of the molecule.

The synthesis of the related 4-(methylthio)phenol via electrophilic aromatic substitution proceeds through the generation of a methylsulfenium cation ( $\text{CH}_3\text{S}^+$ ) or a similar electrophilic species from dimethyl disulfide and a strong acid.[1] This electrophile then attacks the electron-rich phenol ring, followed by deprotonation to restore aromaticity.[1]

## Applications in Research and Development

**4-(Methylthio)thiophenol** and its derivatives are valuable intermediates in several areas of chemical and pharmaceutical research.

### Drug Discovery and Development

The structural motifs present in **4-(Methylthio)thiophenol** are of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications.

A notable application is in the synthesis of radioligands for Positron Emission Tomography (PET) imaging.[1] Specifically, thiophenol precursors related to this compound are crucial for developing PET radioligands for the metabotropic glutamate receptor subtype 4 (mGlu4), a target for treating neurological disorders such as Parkinson's disease.[1] Carbon-11 labeled N-(methylthiophenyl)picolinamide derivatives have been synthesized from their corresponding thiophenol precursors and have shown high binding affinity for mGlu4, making them effective tools for brain imaging.[1]

Furthermore, the methylthiophenyl moiety is found in various biologically active compounds and is a subject of structure-activity relationship studies.[9] For instance, it has been incorporated into potential microtubule targeting agents for cancer therapy.[9] The in vitro metabolism of such compounds often involves the oxidation of the methylthio group to the corresponding sulfoxide and sulfone, which can modulate the biological activity.[9]

### Materials Science

The ability of thiols to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is a cornerstone of nanotechnology and surface science. **4-**

**(Methylthio)thiophenol** can be utilized in this context, with the thiol group serving as the anchor to the gold surface.[1] The methylthio group at the para position provides a specific chemical functionality to the exposed surface of the monolayer, allowing for the tuning of surface properties such as wettability and chemical reactivity.

## Spectroscopic Characterization

The structure of **4-(Methylthio)thiophenol** can be unequivocally confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the  $-\text{SCH}_3$  group (a singlet), the thiol proton ( $-\text{SH}$ , a singlet which may be broad and its chemical shift can be concentration-dependent), and the aromatic protons on the benzene ring (typically appearing as two doublets in the aromatic region, characteristic of a 1,4-disubstituted pattern).[\[1\]](#)[\[10\]](#)
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the methyl carbon, and the four distinct carbons of the benzene ring (two substituted and two unsubstituted).
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include S-H stretching for the thiol group (typically a weak band around  $2550\text{--}2600\text{ cm}^{-1}$ ), C-S stretching, and various bands corresponding to the aromatic ring (C-H and C=C stretching).[\[4\]](#)
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 156$ , corresponding to the molecular weight of  $\text{C}_7\text{H}_8\text{S}_2$ .[\[11\]](#) Characteristic fragmentation patterns can also be observed.

## Safety and Handling

**4-(Methylthio)thiophenol** is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[\[12\]](#)

- Hazards: May cause skin and serious eye irritation.[\[12\]](#)[\[13\]](#) It may also cause an allergic skin reaction.[\[12\]](#) The compound is often described as having a stench.[\[12\]](#)
- Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[12\]](#)[\[14\]](#) Avoid breathing vapors or dust.[\[12\]](#) Wash hands thoroughly after handling.[\[12\]](#)

- First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes.[12] If on skin, wash with plenty of soap and water.[12] If inhaled, move to fresh air.[12] Seek medical attention if irritation or other symptoms persist.[12]

## Conclusion

**4-(Methylthio)thiophenol** is a structurally interesting and synthetically versatile molecule. Its dual sulfur functionalities provide a platform for a wide range of chemical transformations, making it a valuable building block in organic synthesis. Its applications in drug discovery, particularly in the development of neuroimaging agents, and its potential use in materials science underscore its importance in modern chemical research. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in these and other emerging fields.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Methylthio)thiophenol: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072300#4-methylthio-thiophenol-chemical-structure-and-properties]

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